(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane
Description
Properties
IUPAC Name |
(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXKNCFRHYBDIL-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173998-96-2 | |
| Record name | rac-(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of a difluoromethylated alkene with a bromomethylating agent in the presence of a catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the difluoromethyl group can yield partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions. Conditions typically involve mild temperatures and polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a difluoromethyl ketone.
Scientific Research Applications
The compound (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane has garnered interest in various scientific research applications due to its unique structural characteristics and potential reactivity. This article explores its applications across several domains, including medicinal chemistry, materials science, and organic synthesis.
Overview
- Molecular Formula : CHBrF
- Molecular Weight : 185.01 g/mol
- CAS Number : 2092051-28-8
The compound features a cyclopropane ring with bromomethyl and difluoromethyl substituents, which contribute to its reactivity and potential utility in synthetic pathways.
Medicinal Chemistry
Antiviral and Antibacterial Agents
The difluoromethyl group is known to enhance the biological activity of compounds. Research indicates that derivatives of cyclopropane compounds can exhibit significant antiviral and antibacterial properties. The unique steric and electronic properties imparted by the bromomethyl group may facilitate interactions with biological targets, making this compound a candidate for further investigation in drug development.
Case Study: Synthesis of Antiviral Agents
A study demonstrated the synthesis of modified cyclopropane derivatives that showed promising activity against viral infections. The incorporation of the bromomethyl group into the structure improved the binding affinity to viral enzymes, suggesting potential for development into therapeutic agents.
Organic Synthesis
Building Blocks for Complex Molecules
Due to its reactive nature, this compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as nucleophilic substitutions and cycloadditions.
Table 1: Synthetic Reactions Involving this compound
Materials Science
Fluorinated Polymers
The presence of fluorine atoms in the compound enhances its thermal stability and chemical resistance. This makes it suitable for applications in developing high-performance materials, such as fluorinated polymers used in coatings and seals.
Case Study: Development of Fluorinated Coatings
Research has shown that incorporating this compound into polymer matrices improves their resistance to solvents and heat, making them ideal for industrial applications.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
1-Bromo-2-methylcyclopropane
- Formula : C₄H₇Br
- Molecular Weight : 135.00 g/mol
- Key Differences :
- Lacks fluorine substituents, reducing electronegativity and polarity.
- Lower steric hindrance due to the absence of a geminal difluoro group.
- Reactivity: Undergoes faster ring-opening reactions in nucleophilic substitutions compared to the fluorinated analog due to reduced electronic destabilization .
2-Bromo-2-methylpropane (tert-Butyl Bromide)
Adamantyl Bromomethyl Ketone Derivatives
Physicochemical and Reactivity Data
| Compound | Formula | M. Wt. (g/mol) | Boiling Point (°C) | Reactivity Profile |
|---|---|---|---|---|
| (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane | C₆H₁₁BrF₂ | 186.02* | N/A | SN2 substitutions, ring-opening |
| 1-Bromo-2-methylcyclopropane | C₄H₇Br | 135.00 | N/A | Faster SN2 reactions |
| 2-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 73.1 | SN1 mechanisms, stable carbocation |
| Adamantyl bromomethyl ketone | C₁₃H₁₉BrO | 263.19 | N/A | Enzyme inhibition, anti-viral activity |
*Calculated value; commercial sources report 135.00 g/mol , highlighting data inconsistencies.
Notes on Data Discrepancies
- Molecular weight inconsistencies in commercial catalogs (e.g., 135.00 g/mol vs.
- Limited boiling point data for fluorinated cyclopropanes necessitates further experimental validation.
Q & A
Q. What are the key synthetic routes for (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane, and how is stereochemical purity ensured?
Synthesis typically involves cyclopropanation of fluorinated alkenes using transition metal catalysts (e.g., Simmons-Smith reagents) or photochemical methods. Critical steps include:
- Chiral induction : Use of enantiopure starting materials or chiral auxiliaries to control the (2R,3R) configuration .
- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) to introduce difluoro groups at the 1-position .
- Purification : Chiral HPLC or crystallization to isolate the desired diastereomer .
Q. Which analytical techniques are most effective for confirming stereochemistry and purity?
Q. What stability considerations are critical for handling this compound?
- Storage : Under inert gas (N/Ar) at –20°C to prevent bromine displacement or cyclopropane ring opening .
- Light sensitivity : Amber glassware minimizes photodegradation, as bromomethyl groups are prone to homolytic cleavage .
Advanced Research Questions
Q. How does the 1,1-difluoro substitution influence reactivity compared to non-fluorinated analogs?
The electron-withdrawing effect of fluorine:
Q. What computational methods model the transition states of its reactions?
Q. Are there contradictions in reported reaction yields or byproduct profiles across synthetic methods?
Q. How does this compound interact with biological macromolecules, and what techniques study these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
